molecular formula C19H13BrN2O3S B2853709 (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865180-95-6

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2853709
CAS No.: 865180-95-6
M. Wt: 429.29
InChI Key: RGBAFLYYDCZBGM-VZCXRCSSSA-N
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Description

The compound “(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with a bromobenzoyl imino group, a propargyl (prop-2-yn-1-yl) moiety, and a methyl ester at position 4. Its Z-configuration arises from the imino group’s stereochemistry, which influences its reactivity and biological interactions. Structural characterization of such compounds typically employs techniques like UV, NMR spectroscopy, and X-ray crystallography using programs such as SHELX . The propargyl group introduces alkyne functionality, enabling click chemistry applications or serving as a reactive handle for further derivatization .

Properties

IUPAC Name

methyl 2-(2-bromobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3S/c1-3-10-22-15-9-8-12(18(24)25-2)11-16(15)26-19(22)21-17(23)13-6-4-5-7-14(13)20/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBAFLYYDCZBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo[d]thiazole core, followed by the introduction of the bromobenzoyl group through a nucleophilic substitution reaction. The prop-2-yn-1-yl group is then added via an alkylation reaction. The final step involves the formation of the imino group through a condensation reaction with methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce the bromobenzoyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety in the compound is associated with several biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that derivatives of thiazole compounds often exhibit significant activity against various pathogens and may serve as leads for drug development.

Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated thiazole derivatives and found that compounds similar to (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to be developed into new antibiotics.

Agricultural Applications

The compound's potential as a pesticide or herbicide is also noteworthy. Its structural characteristics may allow it to interact effectively with biological targets in pests.

Case Study: Pesticidal Efficacy
Research has indicated that compounds containing thiazole rings can act as effective pest control agents due to their ability to disrupt metabolic processes in insects. A recent study assessed the efficacy of similar thiazole derivatives against common agricultural pests, demonstrating significant mortality rates at low concentrations.

Material Science

The unique chemical structure of (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may also lend itself to applications in material science, particularly in the development of functional materials.

Case Study: Polymer Synthesis
Research has explored the use of thiazole-containing compounds in synthesizing polymers with enhanced properties. Such materials have shown improved thermal stability and mechanical strength, making them suitable for various industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryAntimicrobial activity against pathogensJournal of Medicinal Chemistry
Agricultural SciencePotential as a pesticide or herbicidePesticidal Efficacy Studies
Material ScienceUse in synthesizing polymers with enhanced propertiesPolymer Synthesis Research

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzo[d]thiazole derivatives, which are studied for their diverse pharmacological and material science applications. Key structural analogues include:

Compound Name Key Substituents Bioactivity/Applications
Target Compound 2-(2-bromobenzoyl)imino, 3-propargyl, 6-methyl ester Potential kinase inhibition, antimicrobial
Isorhamnetin-3-O-glycoside Flavonoid glycoside, hydroxyl and sugar moieties Antioxidant, anti-inflammatory
Dendalone 3-hydroxybutyrate Sesterterpenoid with hydroxybutyrate ester Antileukemic activity
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)... Triazinoindole-pyrazole hybrid, bromophenyl group Anticancer (in vitro screening)

Key Findings:

Steric and Conformational Differences : The propargyl group introduces steric bulk and rigidity absent in compounds like Isorhamnetin-3-O-glycoside, which has flexible glycosidic linkages. This rigidity may improve metabolic stability but reduce solubility .

Bioactivity Correlation: Structurally similar compounds (e.g., triazinoindole derivatives ) show a 30% likelihood of shared bioactivity with the target compound, as predicted by chemical similarity algorithms .

Synthetic Accessibility : Unlike natural products like dendalone 3-hydroxybutyrate , the target compound is fully synthetic, enabling scalable production via imine condensation and esterification .

Research Insights:

  • Target Prediction : Tools like SimilarityLab identify the compound’s closest commercial analogues as brominated heterocycles with kinase-inhibitory activity, aligning with its structural features.
  • Gene Expression Impact : While structural similarity correlates weakly with transcriptomic changes (e.g., <20% overlap in gene expression profiles ), the bromobenzoyl group may modulate specific pathways like oxidative stress response.

Biological Activity

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a bromobenzoyl substituent, and an alkyne group, which may enhance its interaction with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound can be characterized by the following structural features:

Feature Description
Molecular Formula C19H13BrN2O3S
CAS Number 865180-95-6
IUPAC Name (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

The presence of the bromobenzoyl moiety is believed to enhance lipophilicity, potentially improving the compound's biological interactions.

Antimicrobial Activity

Research on similar thiazole derivatives has shown promising antimicrobial properties. For instance:

Compound Activity MIC (μg/mL)
5-Bromo-thiazoleAntimicrobial< 10
Benzothiazole derivativesAnticancerVaries by derivative
Propynyl-substituted benzoic acidsAnti-inflammatoryVaries by derivative

Given the structural similarities, (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may exhibit comparable antimicrobial effects.

Anticancer Potential

Thiazole derivatives are often evaluated for anticancer activity. Compounds with similar structures have demonstrated efficacy against various cancer cell lines. For instance, derivatives containing thiazole rings have been reported to inhibit cell proliferation in U937 cells with IC50 values around 16.23 μM . Further studies are necessary to evaluate the specific anticancer potential of this compound.

Other Biological Activities

The compound's unique combination of functional groups suggests potential activities beyond antimicrobial and anticancer effects. It could serve as a biochemical probe for investigating biological pathways due to its ability to interact with specific proteins.

Case Studies and Research Findings

Although detailed case studies specifically on (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate are scarce, related research indicates several avenues for exploration:

  • Synthesis and Evaluation : Similar compounds have been synthesized and evaluated for their biological activities. For example, thiazole derivatives have shown significant antifungal activity against Candida species .
  • Inhibition Studies : Compounds structurally related to thiazoles have been tested for their inhibitory effects on various enzymes relevant to disease mechanisms. These include adenylate cyclase and alkaline phosphatase inhibition studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of a benzothiazole precursor (e.g., 2-aminobenzo[d]thiazole) with 2-bromobenzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base . The prop-2-yn-1-yl group is introduced via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC). Key parameters include:

  • Temperature : Controlled heating (60–80°C) to avoid decomposition of the imine bond.
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Catalysts : Use of Pd/C or Cu(I) for selective alkyne functionalization .
    • Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final purity (>95%) is confirmed by HPLC .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the Z-configuration imine and propynyl substitution. Key signals include the imine proton (δ 8.5–9.0 ppm) and alkyne protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity and detect byproducts .

Advanced Research Questions

Q. How can researchers address competing regioselectivity during the introduction of the prop-2-yn-1-yl group?

  • Methodological Answer : Regioselectivity challenges arise from the nucleophilicity of the thiazole nitrogen versus the imine. Strategies include:

  • Protecting Groups : Temporarily protect the imine nitrogen with Boc or Fmoc groups during alkyne addition .
  • Metal Catalysis : Use Cu(I)-catalyzed "click" reactions to direct alkyne coupling to specific sites .
  • Kinetic Control : Optimize reaction time and temperature to favor the desired product (e.g., shorter reaction times reduce side-product formation) .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Discrepancies may stem from assay conditions or cellular models. To reconcile

  • Orthogonal Assays : Compare results from cell viability (MTT), bacterial growth inhibition (MIC), and enzymatic inhibition (e.g., kinase assays) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing bromobenzoyl with nitrobenzoyl) to isolate functional group contributions .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like topoisomerase II or β-tubulin. Validate with experimental IC₅₀ data .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to analyze stability of ligand-protein complexes in aqueous environments .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .

Q. What strategies mitigate instability of the prop-2-yn-1-yl group under acidic or oxidative conditions?

  • Methodological Answer :

  • pH Control : Conduct reactions in neutral or mildly basic buffers (pH 7–8) to prevent alkyne protonation .
  • Antioxidants : Add BHT (butylated hydroxytoluene) to reaction mixtures to inhibit oxidative dimerization .
  • Low-Temperature Storage : Store the compound at –20°C under argon to prolong shelf life .

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